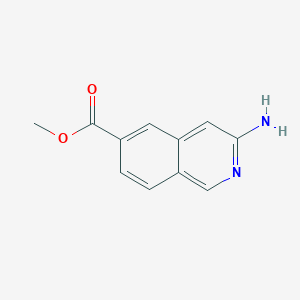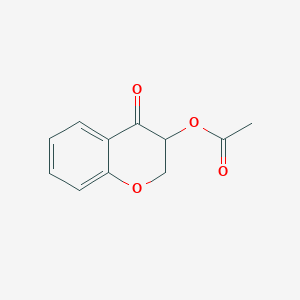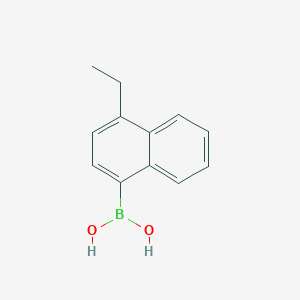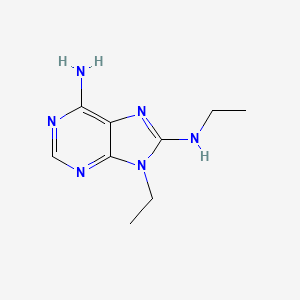![molecular formula C11H16N4 B11899352 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- CAS No. 646056-22-6](/img/structure/B11899352.png)
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[44]NONANE is a spirocyclic compound that features a unique structure combining a pyridazine ring and a diazaspiro[44]nonane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by P2O5 . This method optimizes reaction conditions to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antimicrobial agent.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-azaspiro[3.5]nonane: Another spirocyclic compound with potential medicinal applications.
1-oxa-8-azaspiro[4.5]decane: Known for its inhibitory activity against fatty acid amide hydrolase (FAAH).
1,3,7-triazaspiro[4.4]nonane-2,4-dione: Studied for its antimicrobial and antiproliferative activities.
Uniqueness
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of a pyridazine ring and a diazaspiro[4.4]nonane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
646056-22-6 |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-10(14-13-6-1)15-8-2-4-11(15)5-7-12-9-11/h1,3,6,12H,2,4-5,7-9H2 |
Clave InChI |
ISTGBZHTZSXNEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2)N(C1)C3=NN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)


![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11899304.png)
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)
![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)

![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)

